molecular formula C17H19N5OS B12244214 2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B12244214
M. Wt: 341.4 g/mol
InChI Key: WIUFOYPHOGCJEQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the cyclopropyl group and the thiadiazole ring. Common reagents used in these reactions include cyclopropyl bromide, methoxymethyl chloride, and thiadiazole derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or infection, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole
  • 2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzothiazole
  • 2-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzoxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C17H19N5OS/c1-23-10-15-19-17(24-20-15)21-8-12(9-21)22-14-5-3-2-4-13(14)18-16(22)11-6-7-11/h2-5,11-12H,6-10H2,1H3

InChI Key

WIUFOYPHOGCJEQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5

Origin of Product

United States

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